3-(4-NITROPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
Overview
Description
3-(4-NITROPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C18H18N2O5. This compound is characterized by the presence of a nitrophenoxy group and a tetrahydro-2-furanylmethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITROPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE typically involves the following steps:
Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 4-nitrophenol, which is then reacted with a suitable halogenated benzene derivative to form the nitrophenoxy intermediate.
Coupling with tetrahydro-2-furanylmethylamine: The nitrophenoxy intermediate is then coupled with tetrahydro-2-furanylmethylamine under appropriate conditions to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-NITROPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-NITROPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-(4-NITROPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-nitrophenoxy)-N-[(2S)-tetrahydro-2-furanylmethyl]benzamide: Similar structure but with a chloro substituent.
2-(4-nitrophenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide: Similar structure with different substituents.
Uniqueness
3-(4-NITROPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-nitrophenoxy)-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-18(19-12-17-5-2-10-24-17)13-3-1-4-16(11-13)25-15-8-6-14(7-9-15)20(22)23/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHQJQIPHGPUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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